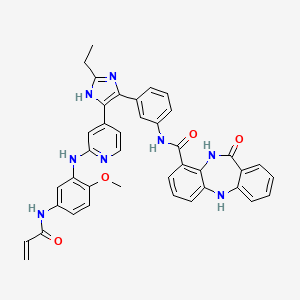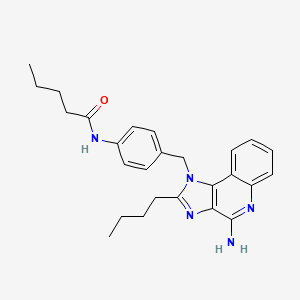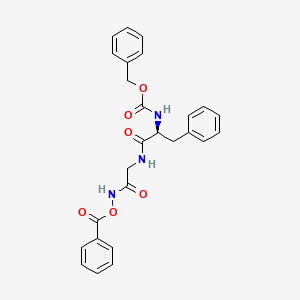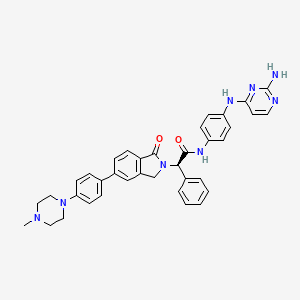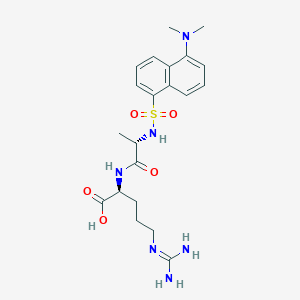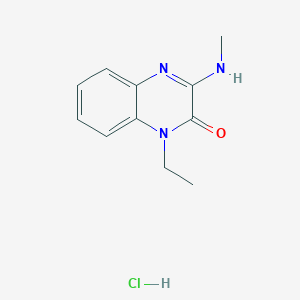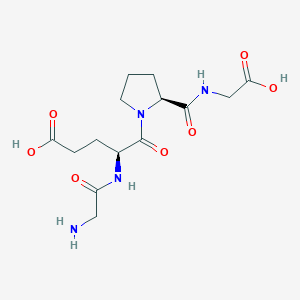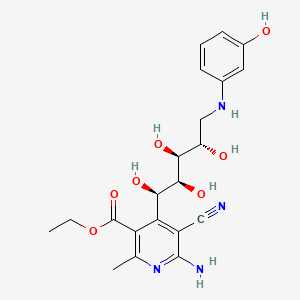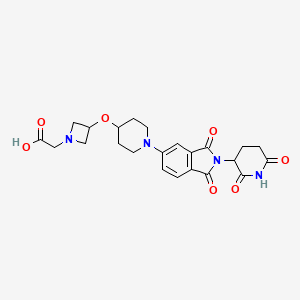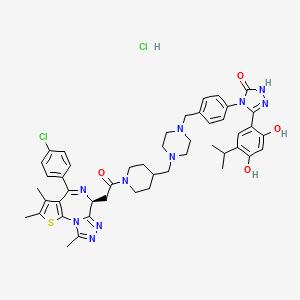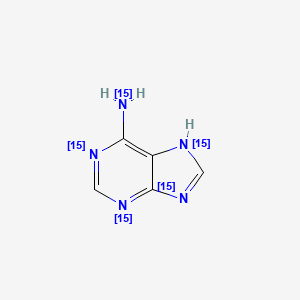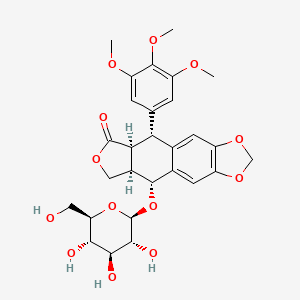
Picropodophyllin-|A-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picropodophyllin-|A-D-glucoside is a naturally occurring lignan glucoside derived from the roots of Podophyllum plants. It is a stereoisomer of podophyllotoxin, classified as a cyclolignan. This compound is known for its inhibitory effects on the insulin-like growth factor-1 receptor (IGF1R), making it a subject of interest in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Picropodophyllin-|A-D-glucoside can be synthesized through the extraction of podophyllotoxin from the roots of Podophyllum plants. The process involves several steps, including the isolation of podophyllotoxin followed by its conversion to picropodophyllin through stereoselective reactions .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale extraction of podophyllotoxin from plant sources, followed by chemical modification to obtain the desired stereoisomer. The process is optimized for yield and purity, ensuring the compound’s effectiveness for research and clinical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Picropodophyllin-|A-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired modification, with temperature, pH, and solvent choice playing crucial roles .
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological properties. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and other therapeutic applications .
Applications De Recherche Scientifique
Picropodophyllin-|A-D-glucoside has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a model compound for studying lignan biosynthesis and stereochemistry. Its unique structure provides insights into the synthesis of complex natural products .
Biology: In biological research, this compound is studied for its effects on cell signaling pathways, particularly those involving IGF1R. It is used to investigate the mechanisms of cell growth, differentiation, and apoptosis .
Medicine: In medicine, this compound is being explored as a potential anti-cancer agent. Clinical trials have shown its effectiveness in reducing tumor volume in various cancers, including glioblastoma and rhabdomyosarcoma .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting IGF1R. Its derivatives are also being tested for their potential in treating other diseases, such as diabetes and neurodegenerative disorders .
Mécanisme D'action
Picropodophyllin-|A-D-glucoside exerts its effects by inhibiting the insulin-like growth factor-1 receptor (IGF1R). This inhibition disrupts the IGF1R signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound specifically targets the ATP-binding site of IGF1R, preventing its activation and subsequent downstream signaling .
Comparaison Avec Des Composés Similaires
- Podophyllotoxin
- Epipodophyllotoxin
- 4′-Demethylpicropodophyllotoxin
- Deoxypodophyllotoxin
Comparison: Picropodophyllin-|A-D-glucoside is unique among these compounds due to its specific stereochemistry and potent inhibitory effects on IGF1R. While podophyllotoxin and its derivatives also exhibit anti-cancer properties, this compound’s cis conformation provides distinct advantages in terms of selectivity and efficacy .
Propriétés
Formule moléculaire |
C28H32O13 |
|---|---|
Poids moléculaire |
576.5 g/mol |
Nom IUPAC |
(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3/t14-,19+,20+,21+,22+,23-,24+,25-,28-/m0/s1 |
Clé InChI |
NXVJTGLCCSFGAT-AWXBQYDWSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


